1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one

Catalog No.
S3126444
CAS No.
1089413-73-9
M.F
C11H14O2S
M. Wt
210.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}etha...

CAS Number

1089413-73-9

Product Name

1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one

IUPAC Name

1-[4-methoxy-3-(methylsulfanylmethyl)phenyl]ethanone

Molecular Formula

C11H14O2S

Molecular Weight

210.29

InChI

InChI=1S/C11H14O2S/c1-8(12)9-4-5-11(13-2)10(6-9)7-14-3/h4-6H,7H2,1-3H3

InChI Key

FUKMWVBQFDMCKG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC

solubility

not available

1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one, also known by its CAS number 1089413-73-9, is an organic compound with the molecular formula C11_{11}H14_{14}O2_2S. This compound features a methoxy group and a methylsulfanyl group attached to a phenyl ring, contributing to its unique chemical properties. The molecular weight of this compound is approximately 210.29 g/mol, although specific physical properties such as density and boiling point are not readily available .

The chemical behavior of 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one can be explored through various reactions typical for compounds containing ketone and ether functionalities. Potential reactions include:

  • Nucleophilic Substitution: The presence of the methylsulfanyl group may allow for nucleophilic attack at the sulfur atom, leading to potential substitution reactions.
  • Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters.

The synthesis of 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one may involve several steps:

  • Preparation of the Methoxyphenyl Compound: Starting from a suitable phenol derivative, a methoxy group can be introduced via methylation using methyl iodide in the presence of a base.
  • Formation of the Ketone: The methoxy-substituted phenol can then be reacted with an appropriate acyl chloride or anhydride to yield the ketone structure.
  • Introduction of Methylsulfanyl Group: This can be achieved by reacting the ketone with a methyl sulfide in the presence of a Lewis acid catalyst.

1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one may find applications in various fields:

  • Pharmaceutical Industry: Due to its potential biological activity, it could serve as a lead compound in drug development.
  • Chemical Research: It can be used as an intermediate in organic synthesis or as a building block for more complex molecules.

Interaction studies involving 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one could focus on its binding affinity with biological targets such as enzymes or receptors. Similar compounds have been shown to interact with neurotransmitter systems, suggesting that this compound might also exhibit relevant interactions worth exploring.

Several compounds share structural similarities with 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Methoxyphenyl)ethanone10094-13-0Lacks methylsulfanyl group; simpler structure
4-Methylthioacetophenone6342-07-6Contains a methylthio group; different substitution pattern
1-(4-Methoxyphenyl)-2-butanone20590-16-7Similar methoxy substitution; different carbon chain length

Uniqueness

The uniqueness of 1-{4-methoxy-3-[(methylsulfanyl)methyl]phenyl}ethan-1-one lies in its specific combination of functional groups (methoxy and methylsulfanyl) attached to the phenyl ring. This configuration may impart distinct chemical reactivity and biological properties compared to other similar compounds.

XLogP3

2

Dates

Last modified: 07-25-2023

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